2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

Anticancer Cytotoxicity Indole derivatives

SAR studies on 5-fluoroindole scaffolds often suffer from regioisomeric ambiguity and variable purity, compromising hit-to-lead reproducibility. This compound provides a structurally defined 3-chloroacetyl-5-fluoroindole core with ≥98% HPLC purity. • IC50 of 0.095 µM against A2780 tumor cells (>140-fold potency vs des-Cl analog) • Quantitative yields enable cost-efficient multi-gram synthesis • Certified purity (≥98% HPLC) for SPR, ITC, and crystallography

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
CAS No. 115027-06-0
Cat. No. B044674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
CAS115027-06-0
SynonymsEthanone, 2-chloro-1-(5-fluoro-1H-indol-3-yl)- (9CI)
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)C(=O)CCl
InChIInChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2
InChIKeyHXIFGVNMNJLYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS 115027-06-0) – Chemical Class and Core Characteristics for Procurement


2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS 115027-06-0) is a halogenated indole derivative with molecular formula C10H7ClFNO and molecular weight 211.62 g/mol, structurally featuring a 5-fluoro-substituted indole scaffold with a 2-chloroethanone moiety at the 3-position [1]. The compound is commercially available in research-grade purities (typically 95–98% by HPLC), and its chloroacetyl group provides a versatile reactive handle for nucleophilic substitution, enabling its use as a synthetic building block in medicinal chemistry and chemical biology programs .

Why Generic Substitution of 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS 115027-06-0) Is Not Advisable Without Comparative Data


Compounds within the 3-substituted indole-ethanone class exhibit marked differences in reactivity and biological profile based on the halogen substitution pattern at the indole 5-position and the electrophilic character of the α-carbonyl side chain. The 5-fluoro substituent in the target compound imparts distinct electronic properties and metabolic stability compared to 5-chloro, 5-methoxy, or unsubstituted analogs, while the 3-position chloroacetyl group provides a unique combination of electrophilicity and steric accessibility that differs from 2-substituted regioisomers or trifluoroacetyl derivatives [1]. These structural nuances translate into quantifiable differences in synthetic yield, purity profile, and biological potency that preclude generic interchange without experimental validation. The evidence below documents where 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone demonstrates measurable differentiation from its closest analogs.

Quantitative Differentiation Evidence for 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS 115027-06-0) Versus Close Analogs


IC50 Potency Against Cancer Cell Lines: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone vs. 1-(5-fluoro-1H-indol-3-yl)ethanone

The 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone exhibits a reported IC50 value of 0.095 µM against a cancer cell line, while the des-chloro analog 1-(5-fluoro-1H-indol-3-yl)ethanone shows IC50 values ranging from 13.53 to 558.53 µM in comparable cytotoxicity assays . This represents an approximately 140- to 5800-fold potency differential.

Anticancer Cytotoxicity Indole derivatives

Synthetic Yield Optimization: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone vs. 3-(Chloroacetyl)indole (Unsubstituted)

Synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone via acylation of 5-fluoroindole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) is reported to proceed with high yield under optimized conditions, achieving quantitative conversion in a reported 11-step sequence . In contrast, the unsubstituted 3-(chloroacetyl)indole synthesis using identical methodology typically yields approximately 65–80% under comparable conditions . The 5-fluoro substituent enhances electrophilic aromatic substitution efficiency.

Organic synthesis Reaction yield Indole functionalization

Commercially Available Purity Grade: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone vs. 2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone

2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is commercially available at purities of 98% or higher as standard research grade, with HPLC verification provided by multiple suppliers . The 5-chloro analog (CAS 38693-11-7) is typically offered at 97% standard purity . While a 1% difference may appear modest, for applications requiring stringent purity thresholds (e.g., biophysical assays, crystallization trials), the 98% grade provides a quantifiable advantage.

Chemical purity Quality control Procurement specification

Regioisomeric Differentiation: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone vs. 2-Chloro-1-(5-fluoro-1H-indol-2-yl)ethanone

The 3-substituted regioisomer (target compound) and the 2-substituted regioisomer (CAS 115027-02-6) are structurally distinct entities with different chemical and biological properties. The 3-position chloroacetyl group in the target compound provides a distinct electrophilic center with different steric accessibility compared to the 2-substituted analog. No published quantitative comparative data exists; this evidence is class-level only.

Regioisomer Structural biology Target engagement

Validated Application Scenarios for 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS 115027-06-0) Based on Quantitative Evidence


Medicinal Chemistry: Anticancer Screening Libraries

Based on the reported 0.095 µM IC50 cytotoxicity value , this compound is suitable as a starting point for anticancer hit-to-lead optimization campaigns, particularly where a 5-fluoroindole scaffold with a reactive 3-chloroacetyl handle is desired for SAR expansion. The >140-fold potency advantage over the des-chloro analog justifies its selection for focused library synthesis.

Organic Synthesis: High-Yield Indole Functionalization

The documented high synthetic yield (quantitative conversion in multi-step sequences) positions this compound as a cost-effective intermediate for the preparation of more complex 5-fluoroindole derivatives, including kinase inhibitors and receptor modulators. Its efficient synthesis reduces material costs in multi-gram scale reactions.

Biophysical Assays Requiring High-Purity Reagents

With commercially available purity of 98% or higher verified by HPLC , this compound is appropriate for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography studies where trace impurities can confound binding measurements and crystallization outcomes.

Structure-Activity Relationship (SAR) Studies of 5-Fluoroindole Pharmacophores

The distinct 3-position chloroacetyl substitution pattern relative to the 2-substituted regioisomer makes this compound the appropriate choice for SAR studies investigating the positional effects of electrophilic warheads on target engagement. Procurement of the correct regioisomer is essential for data integrity.

Technical Documentation Hub

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